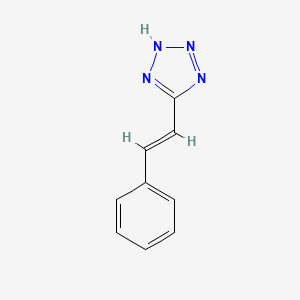

5-Styryl-1H-tetrazole

描述

Significance of Tetrazole Heterocycles in Contemporary Chemical Research

Tetrazole heterocycles are synthetic organic compounds that have garnered significant attention due to their high nitrogen content and stability across a wide pH range. thieme-connect.com First synthesized in 1885, tetrazoles are integral to medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids. thieme-connect.comacs.org This is because the tetrazole ring can mimic the acidic properties and spatial arrangement of a carboxylic acid group, while offering improved metabolic stability and pharmacokinetic profiles. acs.orgnumberanalytics.com The tetrazolate anion is also more lipophilic than the carboxylate anion, which can enhance the ability of a drug molecule to penetrate cell membranes. bohrium.com

Beyond their use as carboxylic acid surrogates, tetrazoles are investigated for a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. bohrium.combohrium.comscielo.br Their high nitrogen content also makes them of interest in materials science as components of explosives and rocket propellants. acs.orgscielo.br The versatility of the tetrazole ring is further demonstrated by its use in coordination chemistry as ligands for metal complexes and in imaging chemicals. acs.orgscielo.br

The synthesis of tetrazoles is an active area of research, with a common method being the [3+2] cycloaddition of azides with nitriles. bohrium.comscielo.br Researchers are continuously working to develop more efficient and environmentally friendly synthetic routes. thieme-connect.com

Overview of 5-Substituted 1H-Tetrazoles in Advanced Organic Synthesis

Within the broader class of tetrazoles, 5-substituted 1H-tetrazoles are particularly significant in advanced organic synthesis and medicinal chemistry. thieme-connect.com The substituent at the 5-position of the tetrazole ring allows for a wide range of structural modifications, enabling the fine-tuning of the molecule's physical, chemical, and biological properties. acs.org

A primary application of 5-substituted 1H-tetrazoles is as bioisosteres of carboxylic acids. thieme-connect.comacs.org This strategy has been successfully employed in the development of numerous clinically approved drugs, such as the antihypertensive medication losartan. thieme-connect.comias.ac.in The tetrazole group in these molecules provides a metabolically stable acidic functionality that is crucial for their pharmacological activity. acs.org

The synthesis of 5-substituted 1H-tetrazoles is a key focus of organic chemists. The most prevalent method involves the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, often sodium azide. scielo.brthieme-connect.com Various catalytic systems have been developed to facilitate this transformation, including the use of both Lewis and Brønsted acids, as well as heterogeneous catalysts to improve reaction efficiency and ease of product purification. organic-chemistry.orgorganic-chemistry.orgscielo.org.za Researchers have explored different reaction conditions, such as microwave irradiation, to accelerate the synthesis. organic-chemistry.org The development of novel synthetic methodologies continues to be an active area of research, aiming for greater efficiency, broader substrate scope, and more environmentally benign processes. scielo.brorganic-chemistry.org

Specific Research Context of 5-Styryl-1H-tetrazole Derivatives

Derivatives of this compound are a specific subclass of 5-substituted tetrazoles that have been investigated for their potential biological activities. The "styryl" group refers to a vinylbenzene moiety attached to the 5-position of the tetrazole ring.

Recent research has focused on the synthesis of 5-substituted-1H-tetrazole derivatives from aryl aldehydes, which can include cinnamaldehyde (B126680) derivatives that would lead to a styryl-like structure. ias.ac.in One study detailed the synthesis of various 5-substituted-1H-tetrazole derivatives and evaluated their tyrosinase inhibitory activity. ias.ac.in In this work, aryl aldehydes were reacted with malononitrile (B47326) and sodium azide in the presence of a palladium nanoparticle catalyst. ias.ac.in The resulting compounds, which include structures analogous to 5-styryl-1H-tetrazoles, were found to be effective inhibitors of the tyrosinase enzyme. ias.ac.in For instance, the compound 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile demonstrated potent tyrosinase inhibition. ias.ac.in This highlights the potential of the this compound scaffold in the development of new therapeutic agents.

Another area of interest is the potential antimicrobial activity of tetrazole derivatives. Studies have shown that some 5-substituted aryl 1H-tetrazole derivatives exhibit antibacterial activity, particularly when used in combination with existing antibiotics like trimethoprim, where a synergistic effect has been observed. nih.gov While not specifically focusing on the styryl moiety, this research indicates the broad potential of 5-substituted tetrazoles in addressing infectious diseases.

The synthesis of these complex tetrazole derivatives often involves multi-component reactions, which are efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. ias.ac.in

Structure

3D Structure

属性

IUPAC Name |

5-[(E)-2-phenylethenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYGCMNTYAEAHI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420988 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220429-71-0 | |

| Record name | 5-Styryl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5 Styryl 1h Tetrazole Derivatives

Regioselective Functionalization of the Tetrazole Ring System

The functionalization of the 5-styryl-1H-tetrazole ring, particularly through N-alkylation, is a key method for modifying its properties. The tetrazole ring has two nitrogen atoms that can be alkylated, leading to the formation of two possible regioisomers: 1,5- and 2,5-disubstituted tetrazoles. The control of regioselectivity in these reactions is a significant area of research.

Recent studies have demonstrated methods for the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov One such method involves the diazotization of aliphatic amines to generate diazonium intermediates, which then react with 5-substituted 1H-tetrazoles. organic-chemistry.org This approach has been shown to yield 2,5-disubstituted products with high selectivity. organic-chemistry.org The reaction conditions, such as the choice of solvent and the organic nitrite (B80452) reagent, have been optimized to achieve good functional group tolerance and high yields. organic-chemistry.org For instance, using 1,3-(2,2-dimethyl)propanedinitrite in ethyl acetate (B1210297) has proven effective. organic-chemistry.org

The regioselectivity of the alkylation of 5-substituted 1H-tetrazoles is influenced by a combination of steric and electronic factors, as well as the reaction mechanism. rsc.org While steric hindrance from the substituent at the 5-position can play a role, the nature of the alkylating agent and the reaction pathway (e.g., SN1 versus SN2) are also crucial determinants of the final product ratio. rsc.org Computational studies, such as those using density functional theory (DFT), have been employed to understand the factors governing this regioselectivity, including the nucleophilicity of the different nitrogen atoms in the tetrazole ring. mdpi.com

Table 1: Regioselective Alkylation of 5-Substituted 1H-Tetrazoles

| Reaction Method | Alkylating Agent Generation | Predominant Isomer | Key Features | Reference |

|---|---|---|---|---|

| Diazotization of Aliphatic Amines | Organic nitrite reagent with aliphatic amines | 2,5-disubstituted | Good selectivity and functional group tolerance. | organic-chemistry.org |

| One-pot Cycloaddition/Alkylation | Diazonium intermediates | 2,5-disubstituted | Streamlined synthesis, improved efficiency. | organic-chemistry.org |

Chemical Reactions Involving the Styryl Moiety

The styryl moiety in this compound, with its carbon-carbon double bond, is susceptible to a variety of reactions typical of alkenes. These reactions provide a pathway for further functionalization and the creation of complex molecular architectures.

The vinyl group, structurally similar to the styryl group, in vinyl-tetrazole derivatives readily undergoes polymerization. mdpi.com This reactivity suggests that this compound can also act as a monomer for the synthesis of nitrogen-rich polymers. The polymerization can be initiated by thermal means or by using radical initiators. mdpi.comresearchgate.net

Studies on 5-vinyl-1H-tetrazole have shown that spontaneous polymerization can occur upon melting, without the need for an initiator. mdpi.com This thermal initiation leads to the formation of poly(5-vinyltetrazole). mdpi.com The resulting polymers are often cross-linked and insoluble. mdpi.com The polymerization of vinyltetrazoles has been observed to proceed more rapidly in aqueous solutions compared to organic solvents, yielding high-molecular-weight products. core.ac.uk

The synthesis of polymers decorated with tetrazole moieties has gained significant interest for potential biomedical applications due to their broad range of biological properties. d-nb.info Thiol-ene polymerization has been utilized to synthesize novel tetrazole-decorated polymers. d-nb.info This method involves the light-induced reaction between a dithiol and a diene monomer decorated with tetrazole units. d-nb.info

Table 2: Polymerization of Vinyl-Tetrazole Derivatives

| Monomer | Polymerization Method | Key Findings | Reference |

|---|---|---|---|

| 5-Vinyl-1H-tetrazole | Thermal Initiation | Spontaneous polymerization occurs upon melting. | mdpi.com |

| 1-Vinyl-5R-tetrazoles | Radical Polymerization | Faster polymerization in aqueous solutions. | core.ac.uk |

| (bis-)1,5-disubstituted-1H-tetrazole-decorated α,ω-dienes | Thiol-ene Polymerization | Efficient synthesis of tetrazole-decorated polymers. | d-nb.info |

Thermal and Chemical Degradation Pathways of Tetrazoles

Tetrazole derivatives, including this compound, are known to undergo degradation under thermal and photochemical conditions. The degradation pathways are complex and can lead to a variety of products.

The thermal decomposition of tetrazoles can proceed through two primary pathways: the elimination of a molecule of nitrogen or the formation of azides. scispace.com Theoretical studies on the thermal decomposition of the parent tetrazole have shown that tautomeric equilibria play a crucial role in the degradation mechanism. acs.org The unimolecular elimination of N2 is generally favored over the elimination of hydrazoic acid. acs.org The stability of N-substituted tetrazoles can be influenced by the nature of the substituent, with more electronegative substituents potentially decreasing the stability of the tetrazole ring. researchgate.net In some cases, the decomposition of the tetrazole ring is the initial step in the thermal degradation of the molecule. researchgate.net The decomposition of 5-substituted-1H-tetrazoles can also be accelerated in certain microreactor environments. beilstein-journals.orgdoaj.org

Photochemical degradation offers an alternative pathway for the cleavage of the tetrazole ring, often under milder conditions than thermal decomposition. researchgate.netnih.gov Photolysis of tetrazoles can lead to a variety of photoproducts, with the specific outcome depending on the substituents and the reaction conditions. researchgate.netnih.gov The cleavage of the tetrazole ring is a common feature of these photochemical transformations. nih.gov

The degradation of some tetrazole-containing polymers has been observed to occur in a stepwise manner, with the initial step being the elimination of the tetrazole pendant group, followed by the degradation of the polymer backbone at higher temperatures. d-nb.info

Development of Novel Cross-Coupling Reactions for Further Derivatization

The derivatization of the this compound scaffold can be further expanded through the development of novel cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and have been applied to the functionalization of various heterocyclic systems. masterorganicchemistry.com

The Suzuki reaction, which couples an organoboron compound with a halide or triflate, has been utilized for the synthesis of functionalized pyrazoles and could be adapted for the arylation or vinylation of a suitably halogenated this compound. nih.gov Similarly, the Heck reaction, which involves the coupling of an alkene with an aryl or vinyl halide, could be employed to further modify the styryl moiety or to introduce the styryl group onto a pre-functionalized tetrazole ring. masterorganicchemistry.com The development of one-pot procedures combining multicomponent reactions with subsequent cross-coupling reactions, such as an Ugi-azide reaction followed by an intramolecular Heck reaction, has been shown to be an efficient strategy for the synthesis of complex heterocyclic systems containing a tetrazole ring. nih.gov

These cross-coupling methodologies offer a versatile approach for introducing a wide range of substituents onto the this compound core, enabling the synthesis of a diverse library of compounds for various applications. The development of such reactions would significantly enhance the synthetic utility of this compound and its derivatives.

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization and Analytical Techniques

The structural confirmation of (E)-5-Styryl-1H-tetrazole is primarily achieved through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide definitive data on the compound's functional groups and atomic arrangement.

In a study detailing the synthesis of various 5-substituted 1H-tetrazoles, the (E)-5-Styryl-1H-tetrazole isomer was characterized as a white solid with a melting point of 154–155 °C semanticscholar.org. The IR spectrum, recorded using potassium bromide (KBr) pellets, showed characteristic absorption bands at 3429, 3045, 1631, 1568, and 1468 cm⁻¹ semanticscholar.org. These bands are indicative of the N-H stretching of the tetrazole ring, C-H stretching of the aromatic and vinyl groups, and C=C and C=N stretching vibrations, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy further corroborates the structure. The ¹H NMR spectrum, recorded in DMSO-d₆, displays distinct signals corresponding to the protons of the styryl moiety. A doublet at δ 7.78 ppm (J = 16.4 Hz) is assigned to one of the vinyl protons, with the large coupling constant confirming the trans (E) configuration of the double bond. The aromatic protons of the phenyl group appear as a multiplet between δ 7.60-7.55 ppm (2H) and δ 7.42-7.38 ppm (3H). The second vinyl proton is observed as a doublet at δ 7.20 ppm (J = 16.4 Hz) semanticscholar.org.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

|---|---|---|---|

| 7.78 | d | 16.4 | Vinyl CH |

| 7.60-7.55 | m | - | Aromatic CH (2H) |

| 7.42-7.38 | m | - | Aromatic CH (3H) |

| 7.20 | d | 16.4 | Vinyl CH |

Quantum Chemical Calculations and Theoretical Studies

While specific quantum chemical calculations for 5-Styryl-1H-tetrazole are not extensively documented in the literature, the properties of this molecule can be reliably predicted based on studies of structurally similar compounds, such as 5-vinyl-1H-tetrazole and other 5-substituted tetrazoles. These studies typically employ Density Functional Theory (DFT) to investigate molecular structure, electronic properties, and conformational possibilities.

Theoretical studies on tetrazole derivatives consistently utilize DFT methods, often with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)), to optimize molecular geometry and analyze electronic structure iosrjournals.orgschrodinger.com. For this compound, such calculations would confirm the planarity of the tetrazole and phenyl rings and the trans configuration of the vinyl linker.

The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties mdpi.comnih.gov.

HOMO: For a styryl-substituted tetrazole, the HOMO is expected to be distributed over the electron-rich styryl moiety, particularly the phenyl ring and the vinyl double bond, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is anticipated to be localized predominantly on the electron-withdrawing tetrazole ring, which is the likely site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO orbitals is a crucial parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability mdpi.com. For 5-vinyl-1H-tetrazole, a related compound, the calculated energy gap indicates significant stability mdpi.com. The extended conjugation from the phenyl group in this compound would likely result in a slightly smaller HOMO-LUMO gap compared to its vinyl analogue, suggesting enhanced reactivity.

Natural Bond Orbital (NBO) analysis is another tool used to study charge distribution and intramolecular interactions. This analysis would reveal the delocalization of electron density from the styryl group to the tetrazole ring, confirming the electronic communication between the two parts of the molecule.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to accept electrons. |

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, the key rotational barrier to consider is the rotation around the single bond connecting the vinyl group to the tetrazole ring.

Theoretical calculations for the analogous 5-vinyl-1H-tetrazole have determined the rotational barrier of the vinyl fragment to be 17.3 kJ/mol mdpi.com. This barrier arises from the disruption of the π-conjugation between the double bond and the tetrazole ring as it rotates out of the planar conformation. A similar, and likely slightly higher, rotational barrier would be expected for this compound due to the increased steric hindrance from the phenyl group. The most stable conformation is the one where the entire styryl-tetrazole system is planar, maximizing electronic delocalization.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, particularly molecular docking and dynamics simulations, are powerful tools for investigating how a molecule like this compound might interact with biological targets, such as proteins or enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex researchgate.netnih.gov. For tetrazole derivatives, docking studies are frequently used to explore their potential as enzyme inhibitors. For instance, various 5-substituted 1H-tetrazoles have been docked into the active site of cyclooxygenase-2 (COX-2) to rationalize their anti-inflammatory activity researchgate.net.

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The simulation would then explore various binding poses, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Key Interactions: The acidic N-H group of the tetrazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the ring can act as hydrogen bond acceptors. The aromatic phenyl ring of the styryl group can participate in π-π stacking and hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations to achieve an optimal fit and providing insights into the binding free energy of the complex. Such studies have been performed for other tetrazole derivatives to confirm the stability of their binding modes nih.gov.

Research Applications in Functional Materials and Coordination Chemistry

Development of Nitrogen-Rich Macromolecular Compounds

The tetrazole moiety is one of the most nitrogen-rich aromatic heterocyclic systems. mdpi.com This high nitrogen content is a desirable characteristic for creating high-energy materials and advanced polymers. Compounds like 5-vinyl-1H-tetrazole, a close structural relative of 5-styryl-1H-tetrazole, are utilized as monomers to synthesize nitrogen-rich high-molecular-weight substances, such as poly-5-vinyltetrazoles. mdpi.comresearchgate.net These polymers are promising as components for energy-intensive systems. mdpi.comresearchgate.net

The presence of the vinyl group, activated by the electron-withdrawing tetrazole ring, facilitates polymerization. mdpi.com Research has demonstrated the synthesis of 5-styryltetrazoles through palladium-catalyzed cross-coupling reactions involving N-methyl-5-vinyltetrazoles. researchgate.net This synthetic pathway underscores the potential for this compound and its derivatives to serve as monomers or building blocks for nitrogen-rich macromolecular compounds. The incorporation of such tetrazole-based units can significantly increase the nitrogen content and heat of formation of the resulting materials. rsc.orgresearchgate.net

Role of Tetrazole Derivatives as Ligands in Coordination Chemistry

Tetrazole derivatives play a central role in coordination chemistry, where they function as versatile nitrogen-containing heterocyclic ligands. mdpi.com The tetrazole ring possesses multiple nitrogen atoms that can act as donor sites, allowing it to coordinate with metal ions in various modes. This versatility enables the construction of diverse and complex structures, including two- and three-dimensional coordination polymers. rsc.org

The coordination capabilities of the tetrazole moiety are well-documented with various 5-substituted tetrazoles:

Structural Versatility: Ligands such as 5-(1H-tetrazol-5-yl)isophthalic acid have been used to create novel coordination polymers with 3D structures, where metal clusters are interconnected by the tetrazolate groups and other functionalities of the ligand. rsc.org

In Situ Ligand Formation: Metal coordination complexes can be formed through the in situ synthesis of tetrazole ligands, leading to frameworks with significant structural diversity. rsc.org

Energetic Coordination Compounds: N-alkyl-azide functionalized tetrazoles have been employed as powerful ligands in the formation of highly energetic coordination compounds, where the tetrazole ring coordinates to metal centers like copper(II). nih.gov

The this compound molecule, containing this coordinatively active tetrazole ring, can therefore act as a ligand. The nitrogen atoms of its tetrazole ring can bind to metal centers, while the styryl group remains available for other functionalities, such as influencing the photophysical properties of the resulting coordination complex or participating in solid-state packing interactions.

Application in Photonic Materials and Light-Sensitive Systems

The combination of the styryl group, a known chromophore, with the tetrazole ring makes this compound a candidate for applications in photonics and light-sensitive systems. nih.govrsc.org Styryl dyes are utilized as sensitizers in solar cells and as fluorescent probes due to their photophysical properties. nih.gov The development of materials whose optical properties can be controlled or switched by light is a significant area of research, and molecules with photoisomerizable units are key to these technologies. nih.gov

The photophysical properties of styryl-based compounds are heavily influenced by their electronic structure and molecular environment.

Absorption and Fluorescence: Like other styryl dyes, this compound is expected to exhibit absorption in the UV-visible region and show fluorescence. nih.gov The specific wavelengths of absorption and emission are dependent on the electronic nature of the substituents and the planarity of the molecule. In related donor-acceptor thiazolo[5,4-d]thiazole (B1587360) systems, the photophysical properties are strongly modulated by molecular arrangements and intermolecular interactions in the solid state, leading to fluorescence spanning the entire visible spectrum from blue to orange-red. nih.gov

Solvatochromism: Many styryl dyes exhibit strong solvatochromism, which is the change in the color of a substance (and its absorption/emission spectra) with the polarity of the solvent. nih.gov This phenomenon is particularly pronounced in donor-π-acceptor (D-π-A) molecules. In these systems, a change in solvent polarity from nonpolar to polar often causes a significant red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov This positive solvatochromism indicates that the molecule's dipole moment is much larger in the excited state than in the ground state. nih.gov The this compound system can be viewed as a D-π-A structure, with the styryl group acting as the donor/π-bridge and the electron-withdrawing tetrazole ring as the acceptor, suggesting it would also exhibit solvatochromic behavior.

Illustrative Photophysical Data for a Styryl-Heterocycle System The following table presents typical data for styryl-based dyes, illustrating the solvatochromic effect. Specific values for this compound may vary.

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| n-Hexane | 30.9 | 350 | 410 | 4310 |

| Toluene | 33.9 | 355 | 425 | 4780 |

| Chloroform | 39.1 | 360 | 440 | 5250 |

| Acetonitrile | 45.6 | 365 | 480 | 6890 |

A key photochemical property of styryl compounds is their ability to undergo E/Z (or trans/cis) photoisomerization around the carbon-carbon double bond of the alkene linkage. nih.gov

Upon absorption of light, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). In the excited state, the rotational barrier around the C=C double bond is significantly lowered, allowing for rapid isomerization. The molecule can then relax back to the ground state as either the E or Z isomer. This process is reversible and can often be triggered by light of different wavelengths. nih.gov

The general mechanism is as follows:

Photoexcitation: The predominant, often more stable, E-isomer absorbs a photon, transitioning to the excited state (E*).

Isomerization in Excited State: In the excited state, the molecule twists around the central double bond to a perpendicular conformation, which is an energy minimum in the excited state potential energy surface.

Relaxation: From this perpendicular state, the molecule can decay back to the ground state, forming either the E-isomer or the Z-isomer with a certain quantum yield.

This photo-switchable behavior is a desirable characteristic for molecular photoswitches, which are used in applications such as data storage, molecular machines, and photopharmacology. nih.gov

Research in Medicinal Chemistry Contexts Focus on Design Principles and Mechanism Research

5-Substituted 1H-Tetrazoles as Bioisosteres of Carboxylic Acids

The 5-substituted 1H-tetrazole group is a well-established and frequently utilized bioisostere for the carboxylic acid moiety in drug design. semanticscholar.orgresearchgate.net Bioisosteres are chemical substituents that, due to similar physicochemical properties, can produce comparable biological activity in a molecule. thieme-connect.com While structurally different, the tetrazole ring and the carboxylic acid group share key characteristics, such as a planar structure and similar acidity levels (pKa values), which allow the tetrazole to mimic the ionic and hydrogen bonding interactions of a carboxylic acid with biological targets like enzymes and receptors. thieme-connect.comresearchgate.net However, the tetrazole ring also possesses distinct properties, including greater lipophilicity and metabolic stability, which are leveraged in drug design. researchgate.net

The strategic replacement of a carboxylic acid with a 5-substituted tetrazole ring significantly influences both the pharmacokinetic (how the body affects a drug) and pharmacodynamic (how a drug affects the body) profiles of a lead compound. researchgate.net

From a pharmacodynamic perspective, the effect of this bioisosteric replacement can be complex; it may enhance, reduce, or have little effect on the compound's interaction with its target. uspto.gov The larger size of the tetrazole ring compared to a carboxylate anion can sometimes lead to steric hindrance at a receptor's active site. thieme-connect.com Conversely, the delocalized negative charge within the tetrazole ring and the ability of its multiple nitrogen atoms to act as hydrogen bond acceptors can enhance binding affinity. thieme-connect.comuspto.gov

From a pharmacokinetic standpoint, the impact is often more predictable and advantageous. Tetrazole anions are noted to be significantly more lipophilic than their carboxylate counterparts, a property that can improve a compound's ability to cross biological membranes. thieme-connect.com This enhanced lipophilicity can lead to better absorption and distribution throughout the body. Furthermore, the tetrazole ring is generally resistant to common metabolic degradation pathways that affect carboxylic acids, potentially leading to a longer duration of action in the body. uspto.govmdpi.com

A primary motivation for using the tetrazole-for-carboxylic-acid substitution is to improve a drug candidate's metabolic stability. mdpi.comnih.gov Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body. semanticscholar.org The tetrazole ring is resistant to these pathways, and early studies showed that tetrazole-derived analogues of nicotinic acid were excreted largely unchanged, whereas nicotinic acid itself was rapidly metabolized. uspto.gov This inherent stability is a key strategy for prolonging the half-life of a potential drug.

Improving cell permeability is another critical goal in lead optimization. The introduction of a tetrazole moiety has been shown to increase cell permeability compared to the corresponding carboxylate. thieme-connect.com For instance, research on a series of protein tyrosine phosphatase 1B (PTP1B) inhibitors demonstrated that incorporating a tetrazole group resulted in significantly higher Caco-2 cell permeability, a standard measure of intestinal absorption. thieme-connect.com This improvement is largely attributed to the increased lipophilicity of the tetrazole ring, which facilitates passage through the lipid bilayers of cell membranes. thieme-connect.com

Exploration as Lead Compounds for Targeted Molecular Interactions

The unique electronic and structural properties of the tetrazole ring make it a valuable scaffold for developing lead compounds designed for specific molecular targets. researchgate.netnih.gov Its ability to engage in various non-covalent interactions, including hydrogen bonding and ionic interactions, allows for fine-tuning of binding affinity and selectivity. uspto.govnih.gov

The 5-substituted tetrazole framework has been successfully employed in the design of inhibitors for various enzymes and receptors. A notable area of research is the development of monoamine neurotransmitter reuptake inhibitors, which are important for treating neuropsychiatric disorders like depression. nih.gov Monoamine transporters—for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT)—are key drug targets. wikipedia.org

In the design of such inhibitors, 1,5-disubstituted tetrazoles have been used as a core structure. nih.govnih.gov Docking studies on these tetrazole derivatives have provided insights into their binding mechanisms. For example, simulations have shown that the tetrazole moiety can interact with key amino acid residues within the ligand-binding pocket of the human serotonin transporter (hSERT). nih.gov These interactions often involve hydrophobic contacts with residues in transmembrane domains 1, 3, 6, and 8, which are critical for ligand selectivity. nih.govnih.gov The flexibility of the linker connecting the tetrazole ring to other parts of the molecule is also crucial, allowing the compound to adopt an optimal conformation within the binding site. nih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds. For 5-substituted tetrazole derivatives, SAR studies have systematically explored how modifying different parts of the molecular structure affects biological activity. In the context of monoamine reuptake inhibitors, researchers have synthesized and tested series of compounds where the linker length, spacer, and substituents on aromatic rings are varied. nih.gov

These studies have yielded critical insights for rational ligand design. For example, in a series of tetrazole-piperidine compounds, altering the carbon linker length between the tetrazole and piperidine (B6355638) rings had a significant impact on transporter selectivity. nih.gov

| Linker Length (n) | Spacer (m) | Aromatic Substituent (R) | Primary Inhibitory Effect | Reference |

| 3 carbons | >0 | Chloro | Weaker effect on NE reuptake | nih.gov |

| 4 carbons | >0 | Chloro / Difluoro | Stronger effect on 5-HT reuptake | nih.govresearchgate.net |

| 4 carbons | 1 | Chloro | Increased 5-HT reuptake inhibition | nih.govnih.gov |

This table illustrates how systematic structural modifications influence the inhibitory activity of tetrazole-based compounds on monoamine transporters. "n" refers to the number of carbons in the linker, "m" refers to the number of carbons in the spacer, and "R" refers to substituents on a terminal phenyl ring.

Such SAR data is invaluable for converting a dual reuptake inhibitor into a triple reuptake inhibitor or for enhancing potency against a specific target. nih.gov

Development of Chemical Libraries for High-Throughput Screening in Early Drug Discovery

In the initial phases of drug discovery, high-throughput screening (HTS) is used to test vast numbers of compounds against a biological target to identify "hits". ku.edu The construction of diverse and high-quality chemical libraries is essential for the success of HTS campaigns. thermofisher.com

The 5-substituted tetrazole scaffold is a valuable building block for creating these libraries. beilstein-journals.orgresearchgate.net Its favorable drug-like properties, including metabolic stability and the ability to mimic carboxylic acids, make it a "privileged scaffold" in medicinal chemistry. beilstein-journals.org Compound libraries are often designed to maximize structural diversity while adhering to principles like Lipinski's Rule of Five to ensure good pharmacokinetic properties. ku.edu

Modern synthetic methods, such as multicomponent reactions, allow for the rapid generation of a wide array of tetrazole derivatives from various starting materials. beilstein-journals.orgresearchgate.net This enables the creation of large, focused, or diverse compound libraries centered around the tetrazole core. stanford.edu These libraries can then be screened to identify novel lead compounds for a broad range of diseases, from infectious diseases to cancer and neurological disorders. scielo.org.za

Research into Broader Biological Activity Modalities and Mechanisms

The inherent structural features of 5-styryl-1H-tetrazole, including its ability to act as a bioisostere for carboxylic acids and cis-amide bonds, contribute to its diverse pharmacological profile nih.govnih.govresearchgate.netuspto.gov. This has prompted extensive investigation into its anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.

Anticancer Activity:

Derivatives of this compound have demonstrated significant potential as anticancer agents, with mechanisms often linked to the inhibition of crucial cellular processes. The tetrazole moiety, being a stable and non-metabolized bioisostere, enhances the pharmacokinetic profile of these compounds nih.govnih.gov.

One area of investigation has been their role as microtubule destabilizers. Certain 1,5-disubstituted tetrazole analogs, designed based on the structure of known microtubule inhibitors, have shown potent antiproliferative activity against various cancer cell lines, including SGC-7901, A549, and HeLa nih.gov. These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis nih.gov. The design principle often involves incorporating hydrogen-bond acceptors within the tetrazole ring to mimic the B-ring of established microtubule-targeted agents nih.gov.

Furthermore, some 5-substituted-1H-tetrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, a compound with a styryl-like core, exhibited notable cytotoxic activity against epidermoid (A431) and colon (HCT116) cancer cell lines nih.gov. Molecular docking studies have suggested potential interactions with targets like the CSNK2A1 receptor nih.gov.

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol derivative (6-31) | SGC-7901 | IC50 = 0.090 µM | nih.gov |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol derivative (6-31) | A549 | IC50 = 0.650 µM | nih.gov |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazol derivative (6-31) | HeLa | IC50 = 0.120 µM | nih.gov |

| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | A431 (Epidermoid Carcinoma) | Significant Cytotoxicity | nih.gov |

| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | HCT116 (Colon Carcinoma) | Significant Cytotoxicity | nih.gov |

Antimicrobial Activity:

The tetrazole nucleus is a common feature in a number of antibacterial and antifungal agents scielo.org.zaisfcppharmaspire.comekb.eg. Research into this compound derivatives has revealed their potential to combat various microbial pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

For example, a series of 1-[(tetrazol-5-yl)methyl]indole derivatives, which can be considered structurally related to styryl tetrazoles, were synthesized and evaluated for their antimicrobial activity nih.gov. Several of these compounds exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains nih.gov. The structure-activity relationship (SAR) studies in this area often focus on the nature and position of substituents on the aromatic rings to optimize antimicrobial potency researchgate.net.

Table 2: Antimicrobial Activity of Selected 5-Substituted-1H-tetrazole Derivatives

| Compound | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | K. pneumonia | 6.25 mg/mL | nih.gov |

| 3-(4-chlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | S. aureus | 1.56 mg/mL | nih.gov |

| 1-[(tetrazol-5-yl)methyl]indole derivative (Compound 3) | Bacillus subtilis, Streptococcus lacti, Escherichia coli, Pseudomonas sp. | Potent Antibacterial Activity | nih.gov |

| 1-[(tetrazol-5-yl)methyl]indole derivative (Compound 5) | Aspergillus Niger, Penicillium sp, Candida albican | High Antifungal Activity | nih.gov |

Antioxidant Activity:

Several studies have highlighted the antioxidant properties of 5-substituted-1H-tetrazole derivatives nih.gov. The tetrazole ring, with its electron-rich nature, can contribute to the radical scavenging capacity of these molecules. The styryl moiety can also play a role in this activity, particularly when substituted with electron-donating groups.

The antioxidant potential of compounds like 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile has been demonstrated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay nih.gov. These findings suggest that this compound derivatives could be explored for conditions associated with oxidative stress.

Enzyme Inhibitory Activity:

The ability of this compound derivatives to interact with the active sites of various enzymes has been a significant area of research. This inhibitory activity is often the primary mechanism behind their observed biological effects.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the treatment of hyperpigmentation disorders. A study on 5-substituted-1H-tetrazole derivatives, including those with a styryl-like structure, revealed their potential as tyrosinase inhibitors researchgate.net. For instance, 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile was identified as a potent tyrosinase inhibitor with an IC50 value of 45 µM researchgate.net. The proposed mechanism involves the chelation of copper ions in the enzyme's active site by the tetrazole ring.

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, and its inhibitors are used to treat hyperuricemia and gout. Research has identified 5-aryl-1H-tetrazoles as a new class of XO inhibitors researchgate.net. Kinetic and molecular docking studies have shown that these compounds can act as competitive inhibitors, binding to the active site of the enzyme researchgate.net.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Inhibitors of 11β-HSD1 are being investigated for the treatment of metabolic diseases and cognitive disorders. A series of 1,5-substituted 1H-tetrazoles have been discovered and optimized as selective inhibitors of this enzyme nih.gov.

Table 3: Enzyme Inhibitory Activity of Selected this compound Analogs

| Compound | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Tyrosinase | 45 µM | researchgate.net |

| 5-(3-hydroxyphenyl)-1H-tetrazole | Xanthine Oxidase | 7.4 µM | researchgate.net |

| 5-(4-hydroxyphenyl)-1H-tetrazole | Xanthine Oxidase | 12.3 µM | researchgate.net |

| 1,5-substituted 1H-tetrazole derivative | 11β-HSD1 | Sub-micromolar potency | nih.gov |

常见问题

Q. What are the standard synthetic methodologies for 5-Styryl-1H-tetrazole?

The synthesis typically involves [3+2] cycloaddition between nitriles and sodium azide. Key methods include:

- Heterogeneous catalysis : Nano-TiCl₄·SiO₂ under solvent-free conditions achieves yields up to 95% .

- Continuous flow technology : Enhances safety and scalability by improving heat/mass transfer and reducing reaction time .

- Solventless protocols : TBAF (tetrabutylammonium fluoride) catalysis avoids hazardous solvents like DMF .

Q. How is the molecular structure of this compound confirmed experimentally?

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability in drug candidates. Derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and residence time (critical in flow reactors) .

- Catalyst screening : Compare nano-TiCl₄·SiO₂ (high recyclability) vs. homogeneous catalysts (e.g., TBAF) for side-product suppression .

- In-line analytics : Use HPLC or GC-MS to monitor intermediates and adjust parameters dynamically .

Q. What mechanistic insights explain contradictions in reported yields across studies?

- Kinetic vs. thermodynamic control : Competing pathways (e.g., nitrile vs. azide reactivity) may dominate under varying conditions. Computational studies (DFT) model transition states to identify rate-limiting steps .

- Byproduct analysis : Characterize impurities (e.g., via LC-MS) to differentiate catalytic inefficiency vs. side reactions .

Q. How can regioselectivity in 5-substituted tetrazole derivatives be predicted and controlled?

- Steric/electronic effects : Electron-withdrawing substituents on nitriles favor 5-substitution. Steric hindrance at the ortho position may shift selectivity .

- Computational modeling : DFT calculations predict regiochemical outcomes by analyzing frontier molecular orbitals (e.g., HOMO-LUMO interactions) .

Q. What strategies validate the crystallographic data of novel this compound derivatives?

- Rigorous refinement : Use SHELXL97 for structure solution, ensuring R-factors < 0.05 and data-to-parameter ratios > 10 .

- Comparative analysis : Cross-reference bond lengths/angles with Cambridge Structural Database (CSD) entries to detect anomalies .

Methodological Considerations

- Reproducibility : Validate protocols using standardized reagents (e.g., NaN₃ purity >98%) and calibrated equipment (e.g., flow reactor pressure sensors) .

- Data reconciliation : Address discrepancies in yield/purity by repeating experiments under strictly controlled conditions (temperature, humidity) and reporting error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。